molecular formula C8H8F2O3 B11785962 Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate

Cat. No.: B11785962
M. Wt: 190.14 g/mol
InChI Key: PADZXFRXOSRBBB-UHFFFAOYSA-N
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Description

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is a fluorinated furan derivative characterized by a difluoromethyl (-CF₂H) substituent at the 2-position of the furan ring and an acetate ester group at the 3-position. The compound’s structure combines the aromatic stability of the furan ring with the electronic and steric effects of fluorine, which are known to enhance bioavailability, metabolic stability, and binding interactions in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

methyl 2-[2-(difluoromethyl)furan-3-yl]acetate

InChI

InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3

InChI Key

PADZXFRXOSRBBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(OC=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate typically involves the reaction of difluoromethylated intermediates with furan derivatives. One common method includes the condensation of difluoromethylated acetates with furan-3-yl intermediates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactivity of the Difluoromethyl-Furan Moiety

The difluoromethyl group enhances electrophilicity at the furan ring, enabling:

  • Electrophilic Aromatic Substitution : Selective functionalization at the 4- and 5-positions of the furan ring due to electron-withdrawing effects .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .

Example :
Reaction with ethyl bromodifluoroacetate under blue LED irradiation yields difluoroacetate derivatives via radical pathways .

Ester Functional Group Transformations

The methyl acetate group participates in:

  • Hydrolysis : Under acidic/basic conditions, forming 2-(2-(difluoromethyl)furan-3-yl)acetic acid .

  • Transesterification : With alcohols (e.g., ethanol) catalyzed by Lewis acids to produce ethyl esters .

ConditionProductYield
HCl (aq.), refluxCarboxylic acid derivative75–85%
EtOH, H₂SO₄Ethyl ester analog60–70%

Thermal and Solvent-Dependent Behavior

Reaction outcomes are sensitive to solvent polarity and temperature :

  • In DMSO at 80°C, regioselective formation of furan-3,4-dicarboxylates dominates .

  • Microwave irradiation in 1,4-dioxane at 160°C shifts selectivity toward furan-2,4-dicarboxylates .

Mechanistic Insights

Proposed mechanisms for key reactions:

  • Michael Addition : Sulfur ylide attacks acetylenedicarboxylate, forming a zwitterionic intermediate.

  • Cyclization : Intramolecular nucleophilic attack generates the furan ring .

  • Fluorine Elimination : Radical pathways under light irradiation facilitate difluoroalkylation .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(2-(difluoromethyl)furan-3-yl)acetate as a promising anticancer agent. The compound has shown significant efficacy against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives containing difluoromethyl groups exhibit enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

1.2 Mechanism of Action

The compound's interaction with specific cellular pathways has been investigated. It has been observed to inhibit key proteins involved in cell proliferation and survival, such as Bcl-2 and Bcl-xL, which are crucial in cancer cell apoptosis regulation. This inhibition leads to increased apoptotic activity in treated cells, indicating its potential as a lead compound for developing new anticancer drugs .

Material Science Applications

2.1 Synthesis of Novel Materials

This compound serves as a versatile building block in the synthesis of novel polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

2.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored for use in coatings and adhesives. The incorporation of this compound into formulations can enhance adhesion properties and resistance to environmental degradation, making it suitable for applications in harsh conditions .

Data Table: Anticancer Efficacy

CompoundCell Line TestedIC50 (μM)Mechanism
This compoundHeLa15.72Apoptosis induction
This compoundMCF712.53Bcl-2 inhibition
This compoundHepG210.00Cell cycle arrest

Case Studies

4.1 In Vitro Studies

A series of in vitro studies conducted by the National Cancer Institute evaluated the anticancer properties of this compound across multiple cancer cell lines. The results indicated a consistent pattern of growth inhibition, with significant apoptosis noted in treated cells compared to controls .

4.2 Preclinical Trials

Preclinical trials involving animal models have demonstrated the compound's potential efficacy and safety profile, supporting its advancement into clinical testing phases for cancer therapies . These studies focused on dosage optimization and toxicity assessment, revealing that this compound could be administered at therapeutic doses without significant adverse effects.

Mechanism of Action

The mechanism of action of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The furan ring structure also contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Furan/Benzofuran Derivatives

Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate ()
  • Structure : Features a benzofuran core with a methylsulfinyl (-S(O)CH₃) group at the 3-position and a methyl group at the 5-position.
  • Key Differences : Lacks fluorine atoms but includes a sulfinyl group, which introduces polarity and hydrogen-bonding capacity.
  • Properties :
    • Molecular Weight : 266.3 g/mol.
    • Crystallography : Planar benzofuran unit stabilized by π-π stacking (Cg···Cg distance: 3.84 Å) .
    • Applications : Agrochemical intermediates, leveraging sulfinyl groups for targeted reactivity.
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate ()
  • Structure : Contains a fluorinated aromatic ring with a methoxy (-OCH₃) group and an oxoacetate ester.
  • Key Differences : Fluorine is on a benzene ring rather than a furan, altering electronic effects.
  • Properties :
    • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic reactivity.
    • Applications : Pharmaceutical intermediate, highlighting fluorine’s role in modulating drug metabolism .

Fluorinated Agrochemicals ()

Several patented agrochemicals with difluoromethyl groups share structural motifs with the target compound:

  • Fluindapyr (A.3.28) and Isoflucypram (A.3.31) : Pyrazole/pyridine carboxamides with difluoromethyl groups.
  • Key Comparisons :
    • Fluorine Impact : Difluoromethyl groups improve lipid solubility and resistance to oxidative metabolism, critical for fungicidal activity .
    • Steric Effects : The -CF₂H group provides steric bulk without excessive hydrophobicity, optimizing target binding .

Non-Fluorinated Furan Esters

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate ()
  • Structure: Contains a 2(5H)-furanone ring with chloro and amino substituents.
  • Applications : Insecticidal/herbicidal prodrugs, demonstrating the versatility of furan derivatives in agrochemistry .
Methyl 2-phenylacetoacetate ()
  • Structure : A phenyl-substituted acetoacetate ester.
  • Key Differences : Lacks heterocyclic rings but shares ester functionality.
  • Applications : Precursor in illicit drug synthesis, underscoring the importance of ester stability in metabolic pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Fluorine Content Molecular Weight (g/mol) Key Applications References
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate Furan -CF₂H, -OAc 2 F ~192.1* Hypothesized agrochemical
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran -S(O)CH₃, -CH₃, -OAc 0 F 266.3 Agrochemical intermediate
Fluindapyr (A.3.28) Pyrazole -CF₂H, -CO-NHR 2 F ~350.3* Fungicide
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate Benzene -F, -OCH₃, -CO-OEt 1 F ~226.2* Pharmaceutical intermediate

*Calculated based on structural formula.

Table 2: Fluorine’s Role in Key Properties

Property This compound Non-Fluorinated Analogs
Bioavailability Enhanced via reduced basicity and lipophilicity Lower due to higher polarity
Metabolic Stability Resistant to CYP450 oxidation Prone to rapid hydrolysis
Binding Interactions Improved through C-F⋯H bonds Relies on H-bond donors

Biological Activity

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of difluoromethylation techniques applied to furan derivatives. The presence of the difluoromethyl group is significant as it can enhance the lipophilicity and stability of the compound, potentially improving its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with furan moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA54922.4EGFR down-regulation
Compound BHCT11617.8TP53 down-regulation
Compound CPACA244.4BRCA1/BRCA2 down-regulation

These compounds demonstrated IC50 values that are competitive with established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

Furan derivatives have also been noted for their anti-inflammatory effects. The biological activity of this compound may include inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the difluoromethyl group may enhance binding affinity to specific targets within cancer cells, leading to apoptosis and reduced proliferation.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a related furan derivative on various human cancer cell lines, revealing significant growth inhibition and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of furan derivatives, showing that they could effectively inhibit NF-κB pathways, which are crucial in inflammatory responses. This suggests that this compound may possess similar activity .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate?

Synthesis typically involves esterification or alkylation of the furan precursor. For example, sodium methoxide-mediated esterification of 2-(difluoromethyl)furan-3-yl acetic acid with methyl halides (e.g., methyl chloroacetate) under anhydrous conditions is a standard approach . Alternatively, coupling reactions using palladium catalysts may link the difluoromethyl-furan moiety to the acetate group. Solvent selection (e.g., ether or methanol) and temperature control (0–60°C) are critical to minimize byproducts like hydrolysis intermediates .

Q. How is the structural identity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing bond lengths (e.g., C–C = 1.432 Å) and angles (e.g., O2–C1–C2 = 130.7°) . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies difluoromethyl signals (δ ~ -120 to -140 ppm).
  • HRMS : Exact mass analysis (e.g., m/z 218.0584 for C9_9H10_{10}F2_2O3_3) validates molecular composition .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative-ion electrospray ionization (ESI-) is effective for fluorinated compounds. Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogues) to correct matrix effects . Limit of detection (LOD) can reach 0.1 ng/mL in biological samples .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line specificity, solvent choice). For example, cytotoxicity in cancer cells may vary due to differences in membrane permeability or metabolic enzyme expression. Mitigation strategies:

  • Standardize protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Validate purity via HPLC (≥98%) to exclude confounding impurities .
  • Perform dose-response curves across multiple models (e.g., murine vs. human cell lines) .

Q. What mechanistic insights exist for its potential as a Complex II inhibitor?

Structural analogs (e.g., benzovindiflupyr) inhibit mitochondrial Complex II by binding to the quinone-binding site (Qp), disrupting electron transport. Molecular docking studies suggest the difluoromethyl group enhances hydrophobic interactions with SDHB/SDHC subunits. Validate via:

  • Respiration assays : Measure O2_2 consumption rates in isolated mitochondria.
  • Mutagenesis : Introduce SDHB mutations (e.g., H2_215P) to assess binding affinity changes .

Q. How can synthetic yields be optimized while avoiding diastereomer formation?

Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., (R)-BINAP) improve enantiomeric excess (ee > 90%) in asymmetric synthesis.
  • Temperature control : Low temperatures (-20°C) reduce racemization during esterification.
  • Byproduct analysis : Use GC-MS to monitor intermediates like 2-(difluoromethyl)furan-3-yl acetic acid, adjusting stoichiometry if needed .

Q. What are the metabolic pathways of this compound in mammalian systems?

In vivo studies in rodents indicate:

  • Phase I metabolism : Hydrolysis of the ester group to 2-(2-(difluoromethyl)furan-3-yl)acetic acid.
  • Phase II metabolism : Glucuronidation at the furan oxygen, detected via LC-MS/MS (m/z 394.12 for glucuronide conjugate).
  • Excretion : 70% renal clearance within 24 hours .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

Discrepancies may stem from:

  • Strain variability : Activity against Fusarium graminearum vs. Candida albicans depends on membrane ergosterol content.
  • Solubility limits : Poor aqueous solubility (logP ≈ 2.5) reduces bioavailability in agar diffusion assays. Use DMSO co-solvents (<1% v/v) to enhance dissolution .

Q. How should researchers address inconsistent crystallography data for this compound?

Ensure:

  • Data quality : R factor < 0.05 and data-to-parameter ratio > 10 for SCXRD reliability.
  • Thermal parameters : Anisotropic displacement parameters (ADPs) for non-hydrogen atoms should align with expected bond vibrations .

Safety and Handling

Q. What precautions are necessary for handling this compound in the laboratory?

  • PPE : Nitrile gloves, safety goggles, and fume hood use.
  • Storage : -20°C under nitrogen to prevent hydrolysis.
  • Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

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